(E)-Hexadec-11-enal
Overview
Description
(E)-Hexadec-11-enal is an organic compound belonging to the class of aldehydes. It is characterized by a long carbon chain with a double bond at the eleventh position and an aldehyde group at the terminal end. This compound is known for its distinctive odor and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-Hexadec-11-enal can be synthesized through various methods, including the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde. Another method is the hydroformylation of 1-hexadecene, followed by selective oxidation to form the aldehyde group.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-hexadecene. This process involves the addition of a formyl group to the double bond, followed by oxidation to form the aldehyde. The reaction is typically carried out under high pressure and temperature using a rhodium-based catalyst.
Chemical Reactions Analysis
Types of Reactions: (E)-Hexadec-11-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexadec-11-enoic acid.
Reduction: It can be reduced to form hexadec-11-enol.
Substitution: It can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for nucleophilic substitution.
Major Products Formed:
Oxidation: Hexadec-11-enoic acid.
Reduction: Hexadec-11-enol.
Substitution: Various substituted hexadec-11-enal derivatives.
Scientific Research Applications
(E)-Hexadec-11-enal has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It is studied for its role in pheromone signaling in insects.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antimicrobial properties.
Industry: It is widely used in the fragrance industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of (E)-Hexadec-11-enal involves its interaction with specific molecular targets. In biological systems, it can act as a signaling molecule, binding to receptors and triggering specific cellular responses. The aldehyde group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Hexadec-11-enal: The cis isomer of (E)-Hexadec-11-enal.
Hexadec-10-enal: An aldehyde with the double bond at the tenth position.
Hexadec-12-enal: An aldehyde with the double bond at the twelfth position.
Uniqueness: this compound is unique due to its specific double bond position and configuration, which imparts distinct chemical and biological properties. Its specific odor profile makes it valuable in the fragrance industry, and its reactivity allows for diverse chemical transformations.
Properties
IUPAC Name |
(E)-hexadec-11-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,16H,2-4,7-15H2,1H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTITFMUKRZZEE-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/CCCCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016280 | |
Record name | (E)-Hexadec-11-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57491-33-5 | |
Record name | (E)-11-Hexadecenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57491-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (E)-Hexadec-11-enal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057491335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-Hexadec-11-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-hexadec-11-enal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.223 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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